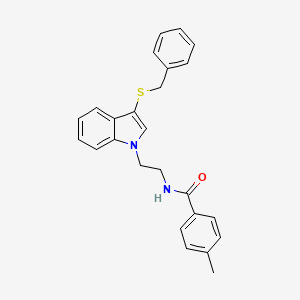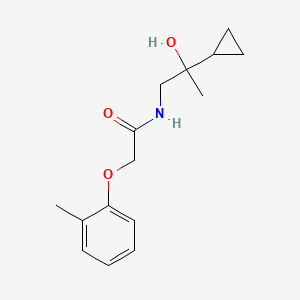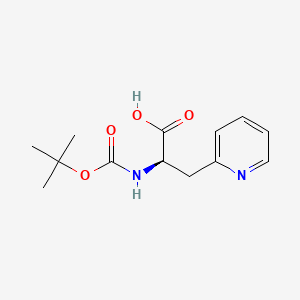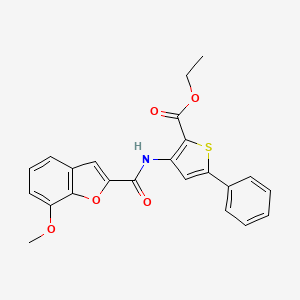
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would involve a detailed study of the reaction conditions, reagents, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactivity of the compound. It would include looking at how the compound reacts with various reagents, and what products are formed .Physical and Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, and stability. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) might be used .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds with structural elements similar to N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide have been synthesized and evaluated for their antimicrobial properties. The presence of certain functional groups, such as fluorine atoms, has been found essential for enhancing antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity, highlighting the potential of structurally related compounds in antibacterial and antifungal applications (Desai, Rajpara, & Joshi, 2013).
Material Science and Polymer Chemistry
In material science, novel aromatic polyimides have been synthesized using benzamides as starting materials. These polyimides exhibit high solubility in organic solvents and have degradation temperatures ranging from 240°C to 550°C, making them suitable for high-temperature applications. The study of these compounds contributes to the development of materials with potential applications in electronics and coatings (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, palladium iodide catalyzed multicomponent carbonylative approaches have been utilized to produce functionalized isoindolinone and isobenzofuranimine derivatives from alkynylbenzamides. These methods demonstrate the versatility of benzamides in synthesizing complex molecules, potentially useful in pharmaceuticals and materials chemistry (Mancuso et al., 2014).
Environmental Science
In environmental science, studies have investigated the photodecomposition of pollutants using TiO2-loaded adsorbent supports, where benzamide derivatives serve as model compounds for understanding the degradation of organic pollutants. This research provides insights into methods for enhancing the rate of pollutant mineralization and reducing the concentration of toxic intermediates in aquatic environments (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Mecanismo De Acción
Target of Action
For instance, imidazole-based compounds have shown antibacterial activities against various microorganisms
Mode of Action
Compounds with similar structures, such as n-ethylmaleimide, are known to react with thiols, commonly used to modify cysteine residues in proteins and peptides . Additionally, benzylic compounds show enhanced reactivity due to the adjacent aromatic ring . These interactions could potentially lead to changes in the target proteins, affecting their function.
Biochemical Pathways
For example, phthalates, which are structurally similar, are known to disrupt the endocrine system, affecting reproductive health and physical development
Pharmacokinetics
It is known that the pharmacokinetics of a drug can be influenced by factors such as body size, hepatic impairment, plasma albumin levels, and cardiac output
Result of Action
For instance, benzothiazoles have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of a compound
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-11-13-21(14-12-19)25(28)26-15-16-27-17-24(22-9-5-6-10-23(22)27)29-18-20-7-3-2-4-8-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFQHPAOBDGHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975082.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide](/img/structure/B2975084.png)
![7'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2975086.png)
![2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2975087.png)



![3-cyclopentyl-7-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975095.png)





